

A Comparative Analysis of Spindle Pole Body Components Across Fungal Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *spb*

Cat. No.: B1663442

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

The Spindle Pole Body (**SPB**) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC) essential for chromosome segregation during mitosis. While the core function of the **SPB** is conserved, its composition and morphology can exhibit significant diversity across different fungal species. This guide provides a comparative analysis of **SPB** components in three key model organisms: the budding yeast *Saccharomyces cerevisiae*, the fission yeast *Schizosaccharomyces pombe*, and the filamentous fungus *Aspergillus nidulans*. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and potential drug development targeting this critical cellular structure.

Core Spindle Pole Body Components: A Comparative Overview

The fundamental architecture of the **SPB** is built around a core set of proteins. While the specific names of these proteins may differ, their functions are often conserved. The following table summarizes the core components of the **SPB** in *S. cerevisiae* and their known orthologs in *S. pombe* and *A. nidulans*, along with available quantitative data on their abundance.

Saccharomyces cerevisiae	Function	Schizosaccharomyces pombe Ortholog	Aspergillus nidulans Ortholog	Protein Abundance (molecules/cell in S. cerevisiae)[1]
Central Plaque Components				
Spc42	Forms a crystalline core layer of the central plaque.	Pcp1	PcpA	~1,000[2]
Spc29	Connects the central plaque to the nuclear envelope.	Cut12	-	~1,000[2]
Cmd1 (Calmodulin)	Binds to Spc110 and Spc29, crucial for SPB integrity.	Cam1	CalA	-
Inner Plaque Components (Nuclear Side)				
Spc110	A large coiled-coil protein that links the central plaque to the inner plaque and anchors the γ -tubulin complex.	-	-	~1,000[2]
Spc98	Component of the γ -tubulin small complex (γ -TuSC).	Gfh1/Alp6	-	1794 +/- 378[3]

Spc97	Component of the γ -tubulin small complex (y-TuSC).[4][5][6][7]	Alp4	-	1794 +/- 378[3]
Tub4 (γ -tubulin)	Nucleates microtubule polymerization.[8]	Gtb1	TubG	-
Outer Plaque Components (Cytoplasmic Side)				
Cnm67	Anchors the outer plaque to the central plaque.[9]	-	-	1901 +/- 260[9]
Nud1	A scaffold protein in the outer plaque, involved in the Mitotic Exit Network (MEN).	-	NudA	-
Spc72	A receptor for the γ -tubulin complex at the outer plaque.[10]	Mto1	-	-

Note: The identification of orthologs can be complex and is an ongoing area of research. The information in this table is based on the current understanding from various databases and literature. "-" indicates that a clear ortholog has not been identified or is not well-characterized.

Experimental Protocols for SPB Analysis

The study of **SPB** components and dynamics relies on a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy for **SPB** Component Localization

This protocol allows for the visualization of the subcellular localization of **SPB** proteins.

Materials:

- Fungal cells expressing a fluorescently tagged **SPB** protein (e.g., GFP-fusion).
- Fixative solution (e.g., 3.7% formaldehyde in phosphate-buffered saline - PBS).
- Cell wall digestion solution (e.g., Zymolyase or Glusulase in a sorbitol-containing buffer).
- Permeabilization buffer (e.g., 1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
- Primary antibody specific to the protein of interest (if not using a fluorescently tagged protein).
- Fluorescently labeled secondary antibody.
- DAPI solution (for nuclear staining).
- Antifade mounting medium.
- Microscope slides and coverslips.

Procedure:

- **Cell Fixation:** Grow fungal cells to the desired growth phase. Pellet the cells by centrifugation and resuspend in the fixative solution. Incubate for 30-60 minutes at room temperature.
- **Washing:** Pellet the fixed cells, discard the supernatant, and wash three times with PBS.

- Cell Wall Digestion: Resuspend the cells in the cell wall digestion solution and incubate until spheroplasts are formed (monitor under a microscope).
- Permeabilization: Gently wash the spheroplasts with PBS and then resuspend in permeabilization buffer for 5-10 minutes.
- Blocking: Wash the cells with PBS and then incubate in blocking buffer for 30 minutes to reduce non-specific antibody binding.
- Antibody Incubation (for non-tagged proteins):
 - Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
- Nuclear Staining: Wash the cells three times with PBS and then incubate with DAPI solution for 5-10 minutes.
- Mounting: Wash the cells a final time with PBS, resuspend in a small volume of antifade mounting medium, and mount on a microscope slide with a coverslip.
- Imaging: Observe the cells using a fluorescence microscope with appropriate filters for the fluorophores used.

Electron Microscopy for Ultrastructural Analysis of the SPB

This protocol provides high-resolution images of the **SPB** structure.

Materials:

- Fungal cells.
- Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).

- Secondary fixative (e.g., 1% osmium tetroxide).
- Dehydration series (ethanol or acetone).
- Embedding resin (e.g., Epon or Spurr's resin).
- Uranyl acetate and lead citrate for staining.
- Ultramicrotome and transmission electron microscope (TEM).

Procedure:

- **Primary Fixation:** Pellet the fungal cells and resuspend in the primary fixative. Incubate for 1-2 hours at room temperature.
- **Washing:** Wash the cells several times with buffer.
- **Secondary Fixation:** Post-fix the cells in the secondary fixative for 1 hour on ice. This enhances contrast.
- **Dehydration:** Dehydrate the cells through a graded series of ethanol or acetone (e.g., 30%, 50%, 70%, 90%, 100%).
- **Infiltration and Embedding:** Gradually infiltrate the dehydrated cells with embedding resin and then polymerize the resin in an oven.
- **Sectioning:** Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
- **Staining:** Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
- **Imaging:** Examine the sections using a transmission electron microscope.

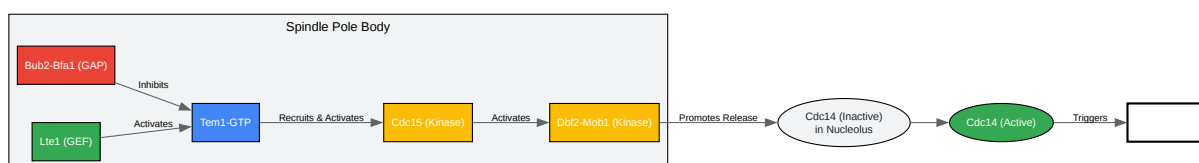
Signaling Pathways Regulating SPB Function

The duplication and function of the **SPB** are tightly regulated by cell cycle-dependent signaling pathways. Two key pathways are the Mitotic Exit Network (MEN) in *S. cerevisiae* and the

Septation Initiation Network (SIN) in *S. pombe* and *A. nidulans*. These pathways ensure that cytokinesis is coupled to the completion of mitosis.

Mitotic Exit Network (MEN) in *Saccharomyces cerevisiae*

The MEN is a GTPase-driven signaling cascade that is localized to the **SPB**. It triggers the release of the phosphatase Cdc14 from the nucleolus, which in turn promotes the inactivation of mitotic cyclins and the onset of cytokinesis.

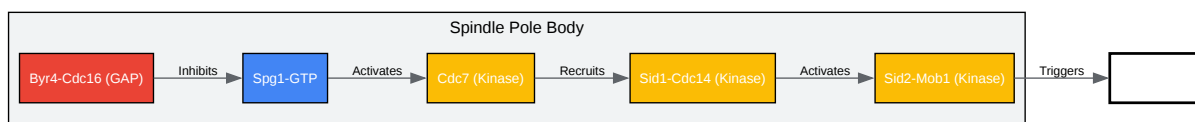


[Click to download full resolution via product page](#)

MEN Pathway in *S. cerevisiae*

Septation Initiation Network (SIN) in *Schizosaccharomyces pombe*

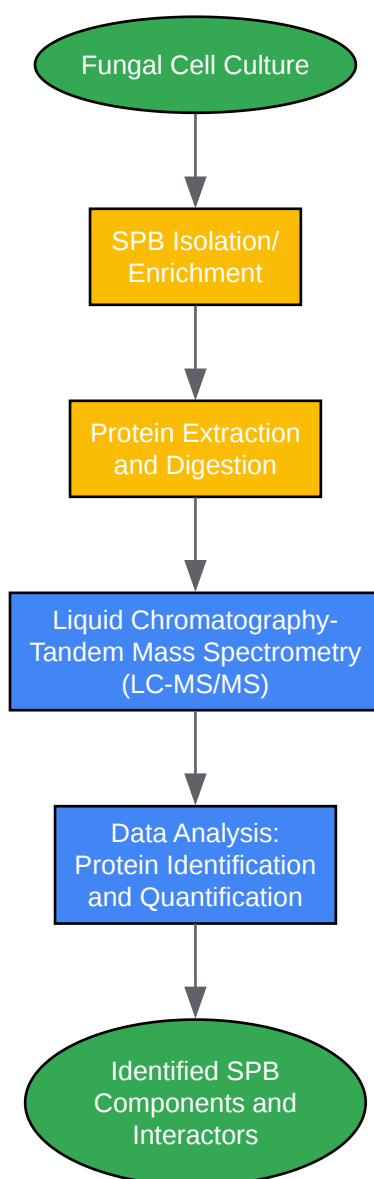
The SIN pathway in fission yeast shares several homologous components with the MEN pathway and similarly controls the timing of cytokinesis. It is also regulated by a GTPase switch and a cascade of protein kinases that assemble at the **SPB**.



[Click to download full resolution via product page](#)SIN Pathway in *S. pombe*

Experimental Workflow: Proteomic Analysis of SPBs

Identifying the components of the **SPB** and their interaction partners is crucial for understanding its function. Mass spectrometry-based proteomics is a powerful tool for this purpose.

[Click to download full resolution via product page](#)

Proteomic Analysis of **SPBs** Workflow

This guide serves as a starting point for the comparative analysis of **SPB** components in fungi. The provided data, protocols, and pathway diagrams are intended to be a valuable resource for researchers investigating fungal cell division, and for those exploring the **SPB** as a potential target for novel antifungal therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein abundance - Budding yeast *Saccharomyces cerevisiae* - BNID 115090 [bionumbers.hms.harvard.edu]
- 2. Localization of Core Spindle Pole Body (SPB) Components during SPB Duplication in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPC97 | SGD [yeastgenome.org]
- 4. embopress.org [embopress.org]
- 5. The spindle pole body component Spc97p interacts with the gamma-tubulin of *Saccharomyces cerevisiae* and functions in microtubule organization and spindle pole body duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The spindle pole body component Spc97p interacts with the gamma-tubulin of *Saccharomyces cerevisiae* and functions in microtubule organization and spindle pole body duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TUB4 | SGD [yeastgenome.org]
- 9. CNM67 | SGD [yeastgenome.org]
- 10. SPC72: a spindle pole component required for spindle orientation in the yeast *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Spindle Pole Body Components Across Fungal Species]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1663442#comparative-analysis-of-spb-components-across-fungal-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com